

An In-depth Technical Guide to Chlorotrianisene-d9

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Compound of Interest

Compound Name: Chlorotrianisene-d9

Cat. No.: B12315470

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Chlorotrianisene-d9**, a deuterated analog of the synthetic non-steroidal estrogen, Chlorotrianisene. This document details its molecular properties, proposed biological mechanisms of action, and representative experimental protocols for its synthesis and analysis, tailored for a scientific audience.

Core Molecular Data

Chlorotrianisene-d9 is the deuterium-labeled version of Chlorotrianisene, where nine hydrogen atoms on the three methoxy groups are replaced with deuterium. This isotopic labeling makes it a valuable tool in metabolic studies and as an internal standard for mass spectrometry-based quantification of Chlorotrianisene.

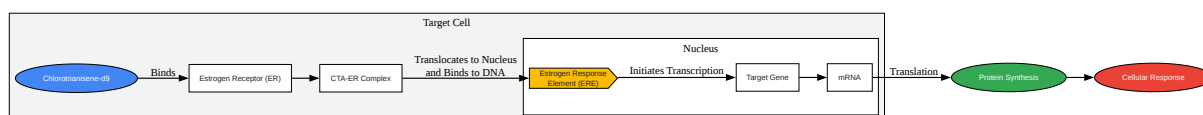
Property	Value	Source
Molecular Formula	C ₂₃ H ₁₂ D ₉ ClO ₃	[1]
Molecular Weight	389.92 g/mol	[1]
Unlabeled CAS Number	569-57-3	[1]
Deuterated CAS Number	1276197-26-2	[1]

Mechanism of Action

Chlorotrianisene, the parent compound, is a selective estrogen receptor modulator (SERM) and also exhibits inhibitory activity against cyclooxygenase-1 (COX-1).

Estrogen Receptor Modulation

Chlorotrianisene acts as an agonist at the estrogen receptor (ER), mimicking the effects of endogenous estrogens. Upon entering the cell, it binds to estrogen receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes. This signaling pathway is crucial for its effects on hormone-responsive tissues.

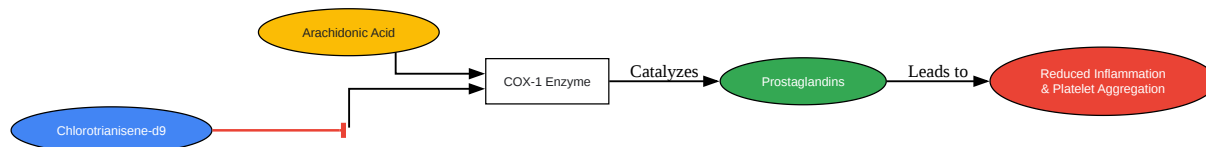


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Estrogen Receptor Signaling Pathway for Chlorotrianisene.

Cyclooxygenase-1 (COX-1) Inhibition

Chlorotrianisene has been identified as a potent inhibitor of the COX-1 enzyme. COX-1 is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and platelet aggregation. By inhibiting COX-1, Chlorotrianisene can reduce the production of these prostaglandins.



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Mechanism of COX-1 Inhibition by Chlorotrianisene.

Experimental Protocols

The following sections provide representative methodologies for the synthesis and analysis of **Chlorotrianisene-d9**, based on general principles for related compounds.

Representative Synthesis of Chlorotrianisene-d9

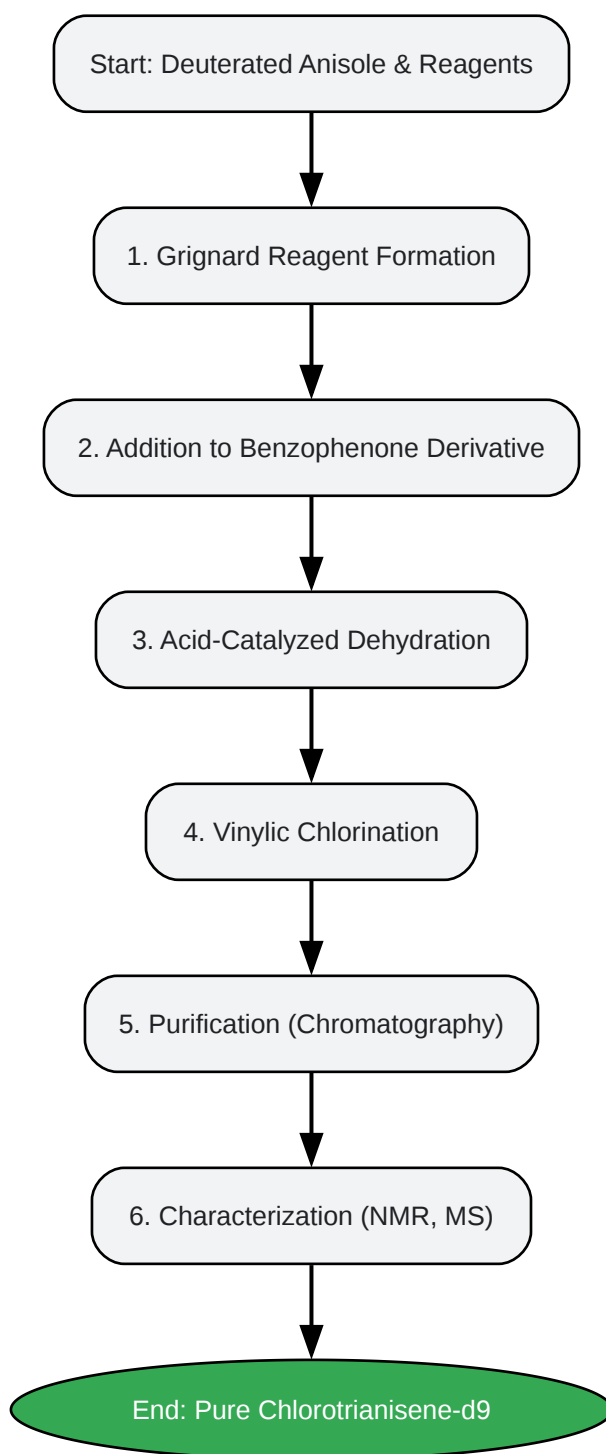
A plausible synthetic route to **Chlorotrianisene-d9** would involve the use of a deuterated starting material, such as Anisole-d3, in a multi-step synthesis. A key step would likely be a McMurry-type coupling or a Grignard reaction followed by dehydration and chlorination.

Materials:

- Anisole-d3 (methoxy-d3)
- 4,4'-Dimethoxybenzophenone
- Strong base (e.g., n-butyllithium)
- Chlorinating agent (e.g., N-chlorosuccinimide)
- Anhydrous solvents (e.g., THF, diethyl ether)
- Standard glassware for organic synthesis

Procedure:

- Grignard Reagent Formation: React Anisole-d₃ with a suitable magnesium source to form the deuterated Grignard reagent.
- Addition Reaction: React the Grignard reagent with 4,4'-dimethoxybenzophenone in an anhydrous ether solvent.
- Dehydration: Acid-catalyzed dehydration of the resulting tertiary alcohol to form the corresponding triarylethylene.
- Chlorination: Introduction of the chlorine atom at the vinylic position using a suitable chlorinating agent.
- Purification: Purification of the final product using column chromatography or recrystallization.



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A Representative Synthetic Workflow for **Chlorotrianisene-d9**.

Analytical Methodology: LC-MS/MS for Quantification

Deuterated standards like **Chlorotrianisene-d9** are typically used for accurate quantification of the parent compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- C18 reverse-phase HPLC column

Procedure:

- Sample Preparation:
 - Spike biological samples (e.g., plasma, tissue homogenate) with a known concentration of **Chlorotrianisene-d9** as an internal standard.
 - Perform protein precipitation with a solvent like acetonitrile.
 - Evaporate the supernatant and reconstitute in the mobile phase.
- LC Separation:
 - Inject the prepared sample onto the C18 column.
 - Use a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid to achieve chromatographic separation.
- MS/MS Detection:
 - Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor specific precursor-to-product ion transitions for both Chlorotrianisene and **Chlorotrianisene-d9**.
- Quantification:

- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of Chlorotrianisene in the original sample by comparing this ratio to a standard curve.

Quantitative Biological Data

The following table summarizes key quantitative data for the biological activity of the parent compound, Chlorotrianisene.

Parameter	Value	Cell Line/System	Source
EC ₅₀ (Cell Growth Stimulation)	28 nM	MCF-7 cells	[2]
Ki (Estrogen Receptor Affinity)	500 nM	MCF-7 cells	[2]

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols are representative and may require optimization for specific laboratory conditions. Always adhere to appropriate safety guidelines when handling chemical reagents.

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